1,2-Decanediamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13880-30-3 |
|---|---|
Molecular Formula |
C10H24N2 |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
decane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-2-3-4-5-6-7-8-10(12)9-11/h10H,2-9,11-12H2,1H3 |
InChI Key |
ZTEKCBPGTUUQOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CN)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1,2 Decanediamine and Its Derivatives
Direct Synthetic Routes to 1,2-Decanediamine
Direct synthetic routes offer efficient pathways to this compound by introducing two amino groups in a concerted or sequential manner. These methods are often characterized by high atom economy and stereochemical control.
C-H Amination Technologies in Vicinal Diamine Synthesis
Catalytic C-H amination has emerged as a powerful tool for the formation of C-N bonds, providing a direct approach to vicinal diamines. researchgate.netnih.gov This strategy involves the activation of typically inert C-H bonds and their subsequent conversion into C-N bonds.
Rhodium-catalyzed intramolecular C-H insertion of sulfamate (B1201201) esters derived from N-alkylhydroxylamines can produce oxathiadiazinane heterocycles. nih.gov These intermediates can then be reduced to yield differentially protected 1,2-diamines. nih.gov This two-step protocol has been shown to be effective for a range of substrates, offering good yields and diastereoselectivity. nih.gov The reaction is often catalyzed by dirhodium catalysts like Rh₂(oct)₄ or Rh₂(esp)₂, with magnesium oxide as a useful additive. nih.gov
An alternative approach involves the electrophotocatalytic vicinal C-H diamination of alkylated arenes. dicp.ac.cnnih.gov This method utilizes a trisaminocyclopropenium (TAC) ion as a catalyst, which, upon anodic oxidation and irradiation, facilitates a sequence of Ritter-type C-H functionalization reactions. dicp.ac.cnnih.gov Acetonitrile (B52724) can serve as both the solvent and the nitrogen source, leading to the formation of 1,2-diamine derivatives. dicp.ac.cnnih.gov
Table 1: C-H Amination for Vicinal Diamine Synthesis
| Catalyst System | Substrate Type | Product | Key Features |
|---|---|---|---|
| Rhodium(II) catalysts | Sulfamate esters | Differentially protected 1,2-diamines | High chemoselectivity, broad substrate scope. nih.gov |
| Trisaminocyclopropenium (TAC) ion (Electrophotocatalytic) | Alkylated arenes | 1,2-Diamine derivatives | Uses acetonitrile as nitrogen source, occurs at vicinal C-H bonds. dicp.ac.cnnih.gov |
Aminolysis of Activated Aziridines for 1,2-Diamine Formation
The ring-opening of aziridines with amine nucleophiles is a well-established and efficient method for synthesizing 1,2-diamines. researchgate.netorganic-chemistry.orgrsc.org This reaction, known as aminolysis, can be catalyzed by various Lewis or Brønsted acids, and the choice of catalyst and substrates can lead to high yields and stereoselectivity. researchgate.netorganic-chemistry.org
Meso-aziridines are particularly useful substrates as their desymmetrization through catalytic aminolysis can produce chiral 1,2-diamines. researchgate.netrsc.org For instance, indium tribromide has been shown to efficiently catalyze the aminolysis of activated aziridines with aromatic amines under mild conditions, affording vicinal diamines in high yields and with high selectivity. organic-chemistry.org Other catalysts, such as scandium triflate (Sc(OTf)₃) and cationic iron complexes, have also been successfully employed for the aminolysis of meso-N-aryl aziridines. organic-chemistry.org
The intramolecular aminolysis of aziridines using pendant nucleophiles, such as sulfamates, offers a strategy for regioselective and stereospecific synthesis of vicinal diamines. nih.gov This approach involves the cyclization of a sulfamate-tethered aziridine (B145994) to form an oxathiazinane heterocycle, which can then be opened by various nucleophiles. nih.gov While many methods focus on activated aziridines (e.g., N-tosyl), research into less reactive but more easily deprotected N-benzyl aziridines using highly active catalysts like zinc-doped mesoporous silica (B1680970) (Zn-MCM-41) is ongoing. u-tokyo.ac.jp
Table 2: Catalytic Aminolysis of Aziridines for 1,2-Diamine Synthesis
| Catalyst | Aziridine Substrate | Amine Nucleophile | Key Findings |
|---|---|---|---|
| Indium tribromide | Activated aziridines | Aromatic amines | High yields and selectivity under mild conditions. organic-chemistry.org |
| Scandium triflate (Sc(OTf)₃) | meso-N-phenyl aziridines | Various amines | Efficient catalysis (1 mol%) furnishing valuable 1,2-diamines. organic-chemistry.org |
| Cationic iron complex | meso-N-aryl aziridines | Various amines | Excellent yields and functional group tolerance. organic-chemistry.org |
| Zinc-doped MCM-41 | N-benzyl aziridines | Various amines | High activity for less reactive aziridines. u-tokyo.ac.jp |
Direct Diamination of Unsaturated Hydrocarbons
The direct addition of two amino groups across a double bond in an unsaturated hydrocarbon, such as an alkene, is a highly atom-economical approach to synthesizing 1,2-diamines. nih.govorganic-chemistry.org This transformation can be achieved through various catalytic systems and nitrogen sources.
Controlling the stereochemistry of the resulting 1,2-diamine is a critical aspect of these synthetic methods. Iodine has been utilized as a catalyst for the stereospecific 1,2-diamination of unactivated alkenes. organic-chemistry.orgnih.gov By selecting the appropriate nitrogen source and alkene configuration (E- or Z-), it is possible to access all diastereomeric forms of the 1,2-diamine. organic-chemistry.orgscientificupdate.com For example, anti-diamination can be achieved through aziridine intermediates using chloramine (B81541) salts, while syn-diamination can be accomplished using N,N′-bis(tert-butoxycarbonyl)sulfamide (BBS). organic-chemistry.org
Electrocatalytic methods have also been developed for the practical and stereoselective 1,2-diamination of alkenes. core.ac.uk These methods can convert readily available aryl alkenes and sulfamides into 1,2-diamines with excellent diastereoselectivity, often without the need for transition metal catalysts. core.ac.uk
Regioselectivity is crucial when the alkene is unsymmetrical. Palladium-catalyzed diamination of unactivated alkenes has been shown to be ligand-controlled, allowing for regioselective access to either amino-functionalized piperidines or pyrrolidines. organic-chemistry.orgacs.org The steric properties of the ligand influence the cyclization pathway, with less hindered ligands favoring 6-endo cyclization and bulkier ligands promoting 5-exo cyclization. organic-chemistry.orgacs.org
Iron-catalyzed regioselective 1,2-diamination of unactivated alkenes provides a direct route to unprotected 2-azidoamines, which are versatile precursors to vicinal diamines. thieme-connect.com This method demonstrates high functional group tolerance. thieme-connect.com Furthermore, metal-free photosensitized protocols have been developed for the regioselective diamination of alkenes using rationally designed bifunctional diamination reagents, affording differentially protected 1,2-diamines. nih.gov Direct electrophilic diamination of functionalized alkenes, such as α,β-unsaturated ketones and esters, has also been achieved without metal catalysts, using nitriles as nucleophilic nitrogen sources. acs.orgacs.orgnih.gov
Table 3: Direct Diamination of Alkenes
| Method | Catalyst | Substrate | Key Features |
|---|---|---|---|
| Stereospecific Diamination | Iodine | Unactivated Alkenes | Access to all diastereomers depending on nitrogen source and alkene geometry. organic-chemistry.orgnih.gov |
| Electrocatalytic Diamination | Organic Redox Catalyst | Aryl Alkenes | Excellent diastereoselectivity, avoids transition metals. core.ac.uk |
| Regioselective Diamination | Palladium/Ligand | Unactivated Alkenes | Ligand-controlled regioselectivity for cyclic diamines. organic-chemistry.orgacs.org |
| Regioselective Diamination | Iron | Unactivated Alkenes | Forms 2-azidoamines as versatile diamine precursors. thieme-connect.com |
| Metal-Free Photosensitized Diamination | Thioxanthone | Alkene Feedstocks | Excellent regioselectivity and broad functional group tolerance. nih.gov |
| Metal-Free Electrophilic Diamination | None | α,β-Unsaturated Ketones/Esters | Uses nitriles as nitrogen sources. acs.orgacs.orgnih.gov |
Stereospecific 1,2-Diamination of Alkenes
Hydroamination of Allylic Amines for Vicinal Diamine Production
The hydroamination of allylic amines represents a powerful and atom-economical strategy for the synthesis of substituted 1,2-diamines. organic-chemistry.orgnih.govacs.org This approach involves the addition of an amine N-H bond across an alkene.
Rhodium-catalyzed hydroamination of primary and secondary allylic amines with a variety of amine nucleophiles provides access to a wide range of unsymmetrical vicinal diamines. organic-chemistry.orgnih.govacs.org This methodology is notable for its ability to utilize both primary and secondary allylic amines as directing groups, expanding the scope of accessible products. nih.gov The reaction is often highly chemo- and regioselective, driven by the directing effect of the tethered amine moiety. organic-chemistry.orgnih.gov
Copper-catalyzed hydroamination of γ-substituted allylic pivalamides has also been developed for the regio- and enantioselective synthesis of 1,2-diamine derivatives. mit.edu The use of a pivaloyl protecting group on the allylic amine is crucial for both facilitating the hydrocupration step and suppressing undesired side reactions. mit.edu This method allows for the efficient construction of chiral, differentially protected vicinal diamines under mild conditions with broad functional group tolerance. mit.edu
Table 4: Hydroamination of Allylic Amines
| Catalyst System | Substrate | Nucleophile | Product | Key Features |
|---|---|---|---|---|
| Rhodium/DPEphos | Primary & Secondary Allylic Amines | Primary & Secondary Amines | Unsymmetrical Vicinal Diamines | High atom economy, broad scope, directed reaction. organic-chemistry.orgnih.govacs.org |
| Copper/Chiral Ligand | γ-Substituted Allylic Pivalamides | Hydroxylamine Esters | Enantioenriched 1,2-Diamine Derivatives | High regio- and enantioselectivity, mild conditions. mit.edu |
Catalytic Asymmetric Synthesis of Chiral 1,2-Diamines
The creation of chiral 1,2-diamines with high enantiomeric purity is a key objective for their application in asymmetric synthesis. rsc.org Various catalytic strategies have been developed, broadly categorized into organocatalytic and metal-catalyzed methods. These approaches often focus on the formation of carbon-nitrogen, carbon-carbon, or carbon-hydrogen bonds to construct the diamine framework. rsc.orgnih.gov
Organocatalytic Approaches
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of 1,2-diamines. One notable method is the direct asymmetric Mannich reaction. For instance, the reaction of imines with azido (B1232118) ketones or protected amino ketones can yield 1,2- and 1,4-diamines with high regioselectivity and enantioselectivity. acs.org The choice of protecting group on the amino ketone has been shown to control the regiochemical outcome of the reaction. acs.org
Another organocatalytic strategy involves the Mannich reaction of N-protected aminoacetaldehydes with N-Boc-protected imines, catalyzed by proline or axially chiral amino sulfonamides. acs.org This method provides access to optically active vicinal diamines. acs.org Additionally, bifunctional, noncovalent organocatalysts derived from chiral scaffolds like (1R,2R)-cyclohexane-1,2-diamine have been synthesized and studied for their catalytic activity in reactions such as the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com Chiral phosphoric acids, particularly those based on the BINOL backbone, have also been employed as organocatalysts. acs.org These can be functionalized with photosensitive moieties to create photocatalysts for one-pot, three-component reactions that produce fully substituted 1,2-diamines with excellent enantioselectivities. acs.org
A summary of representative organocatalytic approaches is presented below:
| Catalyst Type | Reactants | Product Type | Key Features |
| L-proline | N-PMP protected α-imino ethyl glyoxylate, Azidobutanone | 1,2-Diamine | Excellent enantioselectivity (>92% ee) acs.org |
| Chiral Amino Sulfonamide | N-protected aminoacetaldehydes, N-Boc-imines | Vicinal Diamines | Access to both syn- and anti-diastereomers acs.org |
| (1R,2R)-Cyclohexane-1,2-diamine derived | Acetylacetone, trans-β-nitrostyrene | Michael Adduct | Moderate conversion and enantioselectivity mdpi.com |
| Chiral Phosphoric Acid (BINOL-based) | Enecarbamates, Azoles | Fully substituted 1,2-diamines | Photoinduced, excellent enantioselectivities acs.org |
Metal-Catalyzed Enantioselective Methods
Transition metal catalysis is a powerful tool for the synthesis of chiral 1,2-diamines, with rhodium, palladium, and copper being prominent metals in this field. rsc.org These methods often involve the diamination of alkenes, providing a direct route to the 1,2-diamine structure. rsc.orgprinceton.edu
Rhodium catalysts have been effectively used in the 1,2-diamination of alkenes. One approach involves the rhodium-catalyzed reaction of alkenes with a sulfamide (B24259) to form an aziridine intermediate. This intermediate is then cleaved to form a cyclic sulfamide, which upon hydrolysis yields the mono-Boc-protected 1,2-diamine. tcichemicals.com This process is stereospecific, with E-alkenes yielding trans-1,2-diamines and Z-alkenes yielding cis-1,2-diamines. tcichemicals.com
Another significant rhodium-catalyzed method is C-H amination. nih.govresearchgate.net This technique utilizes hydroxylamine-based sulfamate esters to generate oxathiadiazinane heterocycles through a selective C-H insertion process. nih.gov These heterocycles can then be reduced to afford differentially substituted 1,2-diamine products. nih.govresearchgate.net Rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles also provides a direct route to unsymmetrical vicinal diamines. organic-chemistry.org
| Catalyst System | Substrate | Key Intermediate/Process | Product |
| Rh₂(esp)₂ | Alkene, Sulfamide | Aziridination, Ring-opening | Mono Boc-protected 1,2-diamine tcichemicals.com |
| Rhodium catalyst | Hydroxylamine-based sulfamate ester | C-H insertion | Differentially substituted 1,2-diamine nih.gov |
| Rhodium/MeO-Biphen | Allylic amine, Amine nucleophile | Hydroamination | Unsymmetrical vicinal diamine organic-chemistry.orgnih.gov |
Palladium(II) catalysts, in conjunction with chiral ligands, are effective for the asymmetric 1,2-diamination of conjugated dienes. nih.govacs.orgacs.org Using a chiral pyridine-oxazoline ligand, the diamination of 1,3-dienes with dialkylureas occurs selectively at the terminal double bond, producing 4-vinylimidazolidin-2-ones in high yields and excellent enantioselectivities. organic-chemistry.orgnih.govacs.orgacs.org This reaction can be performed on a gram scale. nih.govacs.org The palladium catalyst in this transformation plays a dual role, facilitating both the initial aza-Wacker-type process and the subsequent asymmetric allylation step. acs.org
Palladium catalysis is also utilized in the intramolecular diamination of alkenes. organic-chemistry.org For instance, using N-fluorobenzenesulfonimide (NFBS) as an aminating reagent allows for the generation of cyclic diamine derivatives in a single step. organic-chemistry.org
| Catalyst/Ligand | Substrate | Reagent | Product | Enantioselectivity (ee) |
| Pd(II)/Pyridine-oxazoline | 1,3-Diene | Dialkylurea | 4-Vinylimidazolidin-2-one | Up to 97% nih.govacs.orgacs.org |
| Pd(0)/Chiral Phosphoramidite | Alkyl diene | N,N'-di-tert-butylthiadiaziridine 1,1-dioxide | Cyclic sulfamide | High organic-chemistry.org |
| Pd catalyst | Unsaturated urea (B33335) | Iodosobenzene diacetate | Cyclic urea | N/A (intramolecular) organic-chemistry.org |
Copper(I) catalysts provide a valuable platform for the synthesis of chiral 1,2-diamines. researchgate.net One strategy is the copper-catalyzed hydroamination of γ-substituted allylic pivalamides. mit.eduacs.org The N-pivaloyl group is crucial for both facilitating the hydrocupration step and preventing unproductive side reactions, leading to the efficient formation of chiral, differentially protected vicinal diamines with high regio- and enantioselectivity. mit.eduacs.org This method tolerates a variety of functional groups and is scalable. mit.edu
Copper-catalyzed diamination of unactivated alkenes using O-acylhydroxylamines as electrophilic nitrogen sources is another significant development. rsc.orgnih.gov This approach allows for the direct installation of an electron-rich amino group. rsc.orgnih.gov Furthermore, a copper-catalyzed aminoazidation of unactivated alkenes provides a route to unsymmetrical 1,2-diamine derivatives by installing an amide and an azide (B81097) group across the double bond with high regio- and stereoselectivity. nih.govacs.org
| Catalyst System | Substrate | Key Reagent/Process | Product Type | Selectivity |
| CuH/(R)-DTBM-SEGPHOS | γ-Substituted allylic pivalamide | Hydroamination | Chiral vicinal diamine | High regio- and enantioselectivity mit.eduacs.org |
| Cu(I)-Phbox | γ-Alkenyl sulfonamide | MnO₂/KMnO₄ oxidant | 2-Aminomethyl pyrrolidine | Good yield and enantioselectivity rsc.org |
| Copper catalyst | Unactivated alkene | O-acylhydroxylamine | 1,2-Diamine | Regio- and stereoselective rsc.orgnih.gov |
| Copper catalyst | Unactivated alkene | Azidoiodinane | Unsymmetrical 1,2-diamine derivative | High regio- and stereoselectivity nih.govacs.org |
| (Ph-BPE)CuH | Azadienes, Aldimines/Ketimines | Reductive coupling | anti-1,2-Diamine | >95:5 er nih.gov |
Palladium(II)-Catalyzed Asymmetric Diamination
Desymmetrization Reactions in Meso-Diamine Synthesis
The desymmetrization of prochiral or meso compounds is a powerful strategy for accessing enantiomerically enriched molecules. rsc.orgrsc.orgresearchgate.netresearchgate.net In the context of 1,2-diamines, the desymmetrization of meso-diamines is particularly relevant. rsc.orgthieme-connect.commdpi.com This can be achieved through various catalytic methods, including enzymatic and organocatalytic approaches. thieme-connect.commdpi.com
One example is the enantioselective monobenzoylation of meso-1,2-diaryl-1,2-diaminethanes. This reaction can be catalyzed by a dual system consisting of 4-(dimethylamino)pyridine (DMAP) and a chiral amido-thiourea. thieme-connect.com This cooperative catalysis effectively prevents the formation of the diacylated byproduct and yields the desired monobenzoylated product with good yield and enantioselectivity. thieme-connect.com
Another approach involves the ring-opening of meso-aziridines. rsc.orgresearchgate.net Catalytic aminolysis of meso-aziridines is an efficient way to produce chiral 1,2-diamines with two different amino groups. researchgate.net This desymmetrization can be catalyzed by chiral Lewis or Brønsted acids. For example, the reaction of meso-aziridines with trimethylsilyl (B98337) azide, catalyzed by a chiral chromium(III) complex or a yttrium complex, yields β-azido amino compounds that can be readily converted to chiral 1,2-diamines. researchgate.net
| Strategy | Substrate | Catalyst System | Product | Key Feature |
| Monobenzoylation | meso-1,2-diaryl-1,2-diaminethane | DMAP / Chiral amido-thiourea | Monobenzoylated diamine | Good yield and enantioselectivity thieme-connect.com |
| Aminolysis | meso-Aziridine | Chiral Cr(III) or Yttrium complex | β-Azido amino derivative | Efficient access to chiral 1,2-diamines researchgate.net |
| Ring-opening | meso-Aziridine | Mg(OTf)₂ / N,N'-dioxide | Diamine | High yield and enantioselectivity rsc.orgresearchgate.net |
| Ring-opening | N-Boc-azabenzonorbornadiene | Rh(I) / C₂-ferriphos | Diaminotetraline | Desymmetrization strategy rsc.org |
Cascade and Multicomponent Reactions for this compound Precursors
Cascade and multicomponent reactions offer an efficient and atom-economical approach to synthesizing the precursors of this compound. These strategies allow for the construction of complex molecular frameworks from simpler starting materials in a single synthetic operation, minimizing the need for isolating intermediates. rsc.orgmdpi.com Such reactions are pivotal in creating the vicinal diamine structure, which is a significant motif in many biologically active molecules and is used in the development of chiral ligands and organocatalysts. rsc.orgrsc.orgrsc.orgrsc.orgresearchgate.net
Aza-Mannich Reactions in Vicinal Diamine Precursor Synthesis
The aza-Mannich reaction serves as a powerful method for carbon-carbon bond formation and is instrumental in the synthesis of α,β-diamino acid derivatives, which are direct precursors to 1,2-diamines. capes.gov.brnih.gov This reaction typically involves the nucleophilic addition of an enolate equivalent to an imine. Catalytic asymmetric versions of the aza-Mannich reaction have been developed, providing stereocontrolled access to chiral diamine precursors. capes.gov.brunibo.it For instance, the reaction of a glycine (B1666218) ester Schiff base with an imine, facilitated by a chiral catalyst, can produce α,β-diamino acid derivatives with high diastereo- and enantiocontrol. capes.gov.brnih.gov Although direct application to this compound precursors is specific, the methodology is general. For example, a ketimine derived from a C9 ketone could react with an appropriate nitrogen-containing nucleophile in a Mannich-type reaction to build the C10 backbone with the required amino groups. The reaction of N-(diphenylmethylene)glycine methyl ester with imines, catalyzed by a copper(I) complex with a chiral ligand, has yielded anti-1,2-diamine derivatives with excellent stereoselectivity. nih.gov
A notable advancement is the photo-induced Mannich reaction, which can generate unsymmetrical alkyl/aryl vicinal diamines by combining amines, aldehydes, and iodoarenes without the need for catalysts or bases. rsc.org This multicomponent approach highlights the modularity and efficiency of modern synthetic methods applicable to diamine synthesis. rsc.orgrsc.org
Aza-Henry Reactions for Diamine Scaffolds
The aza-Henry reaction, also known as the nitro-Mannich reaction, is a crucial method for synthesizing β-nitroamines, which are versatile intermediates that can be readily reduced to the corresponding 1,2-diamines. nih.govwikipedia.orgmdpi.comresearchgate.net This reaction involves the addition of a nitroalkane to an imine. nih.govwikipedia.org The development of catalytic, asymmetric aza-Henry reactions has been a significant focus, enabling access to optically active vicinal diamines. nih.govepa.govcsic.esaraid.es
Various catalysts, including metal-based systems and organocatalysts, have been effectively employed. nih.govcsic.esmdpi.com For example, heterobimetallic catalysts, such as a Yb/K system with an amide-based ligand, have been shown to promote the asymmetric nitro-Mannich reaction to produce enantioenriched β-nitroamines. nih.gov Similarly, chiral bifunctional thioureas and guanidines have been used as organocatalysts to achieve high enantioselectivity. epa.govmdpi.comacs.org A one-pot, three-step synthesis of 1,2-diamines has been developed using an organocatalyzed, solvent-free aza-Henry reaction as the key step. nih.gov
The general applicability of this reaction allows for the synthesis of precursors to this compound. For example, the reaction between an appropriate C9-imine and nitromethane, followed by reduction of the nitro group, would yield this compound. The reaction conditions can be tuned to control the diastereoselectivity when substituted nitroalkanes are used. csic.es
Table 1: Examples of Catalytic Asymmetric Aza-Henry Reactions for Vicinal Diamine Precursor Synthesis Note: This table presents representative examples of the reaction type, not specific synthesis of this compound.
| Catalyst / Promoter | Imine Substrate | Nitroalkane | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Chiral Guanidine-Amide | Isatin-derived Ketimine | Nitromethane | N/A | up to 94% | mdpi.com |
| Yb/K Heterobimetallic Catalyst | N-Boc-imine | Nitroalkane | N/A | up to 86% | nih.gov |
| Cinchona-derived Ammonium (B1175870) Salt | α-Amido Sulfone | Nitroalkane | N/A | High | nih.gov |
| Dinuclear Zinc-azePhenol | N-Boc-imine | Nitroalkane | up to 14:1 | up to 99% | researchgate.net |
| Bifunctional Iminophosphorane | Ketone-derived Imine | Nitromethane | N/A | High | acs.org |
Imine-Imine Coupling Methodologies
The reductive cross-coupling of two different imines is a direct and highly convergent strategy for synthesizing vicinal diamines. acs.orgnih.gov This method presents a significant challenge in controlling selectivity to favor the cross-coupled product over homocoupled byproducts. acs.org Recent advancements have led to the development of potent organocatalysts that can facilitate this transformation with high diastereo- and enantioselectivity. acs.orgnih.gov A chiral ammonium catalyst, for instance, has been successfully used in the asymmetric cross-coupling of ketimines and aldimines, providing a diverse range of chiral vicinal diamines in high yields and as almost single stereoisomers. acs.orgnih.gov
Another approach involves a chiral diboron-templated reductive coupling of imines. acs.orgnih.gov This method proceeds through a diboron-participated acs.orgacs.org-sigmatropic rearrangement, offering high enantioselectivity and stereospecificity under mild conditions. acs.orgnih.govrsc.org While specific examples for this compound are not detailed, the broad substrate scope suggests its applicability for coupling an eight-carbon chain imine with a two-carbon chain imine, or similar variations, to construct the target molecule. acs.org
Reductive Coupling of Enamines with Imines
The reductive coupling of enamines with imines provides another synthetic route to vicinal diamines. bohrium.comresearchgate.net This reaction involves the formal hydroamination of enamines. A notable example is the copper-catalyzed reductive coupling of 2-azadienes (a type of enamine equivalent) with imines. chemrxiv.orgnih.govnih.gov Using a copper-hydride catalyst with a chiral bis(phosphine) ligand like Ph-BPE, these reactions can produce anti-1,2-diamines with high diastereoselectivity and enantioselectivity. chemrxiv.orgnih.gov Interestingly, by switching the ligand to t-Bu-BDPP, the diastereoselectivity can be reversed to favor the syn-diamine product. chemrxiv.org This diastereodivergent capability offers significant flexibility in synthesizing specific stereoisomers of vicinal diamines. chemrxiv.org The methodology has been shown to tolerate long-chain alkyl groups, indicating its potential for the synthesis of this compound derivatives. nih.gov
Derivatization Strategies of this compound
The presence of two primary amine groups makes this compound a versatile building block that can be readily modified to produce a wide array of derivatives. These derivatization strategies are crucial for tuning the molecule's physical, chemical, and biological properties for various applications.
Functionalization of Amine Groups
The primary amine functionalities of this compound are nucleophilic and basic, allowing them to participate in a variety of common chemical transformations. cymitquimica.com The process of derivatization typically involves replacing a labile hydrogen on the amine group with a new functional group to enhance properties like stability or to introduce new functionalities. iu.edu
Common derivatization reactions for primary amines include:
Acylation: This is the reaction with acylating agents like acyl chlorides or anhydrides to form amides. iu.edu For example, reacting this compound with an acyl chloride would yield the corresponding N,N'-diacyl-1,2-decanediamine. This is a standard method for preparing ligands for catalysis or creating polyamide materials. trentu.ca
Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. This modifies the steric and electronic environment of the nitrogen atoms.
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which are important functional groups in medicinal chemistry and in the development of chiral ligands.
Urea/Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. These derivatives are often explored as organocatalysts and for their biological activities.
Carbamate (B1207046) Formation: Amines can be derivatized with reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag) to form stable carbamate derivatives, a technique often used in analytical chemistry to improve chromatographic retention and detection of polar molecules. nih.gov For a diamine like this compound, this would result in additions to both amine groups. nih.gov
The ability to selectively functionalize one of the two amine groups allows for the synthesis of unsymmetrical derivatives, which can be a synthetic challenge but offers access to compounds with unique properties.
Table 2: Common Derivatization Reactions for Primary Amines
| Reaction Type | Reagent Class | Functional Group Formed |
| Acylation | Acyl Halides, Anhydrides | Amide |
| Alkylation | Alkyl Halides, Aldehydes/Ketones | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Urea Formation | Isocyanates | Urea |
| Thiourea Formation | Isothiocyanates | Thiourea |
| Carbamate Formation | Chloroformates, Activated Carbamates | Carbamate |
Modification of the Decane (B31447) Backbone
The synthesis of this compound and its analogs often begins with the functionalization of a C10 hydrocarbon chain, typically 1-decene (B1663960). Key strategies involve the direct addition of nitrogen-containing groups across the double bond.
One prominent method is the osmium-catalyzed asymmetric aminohydroxylation (AA). This reaction introduces both an amino group and a hydroxyl group in a syn-selective manner across the alkene. organic-chemistry.org The use of chiral ligands derived from dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) induces enantioselectivity, leading to the formation of chiral 1,2-amino alcohols. organic-chemistry.orgnih.gov These amino alcohols are versatile intermediates that can be further converted to 1,2-diamines. The reaction utilizes a nitrogen source, such as a salt of an N-halosulfonamide (e.g., Chloramine-T), -amide, or -carbamate, with osmium tetroxide (OsO₄) as the catalyst. organic-chemistry.org The catalytic cycle involves the formation of an imidotriooxoosmium(VIII) species, which undergoes a cycloaddition with the alkene. organic-chemistry.org Subsequent hydrolysis releases the 1,2-amino alcohol product. organic-chemistry.org For terminal alkenes like 1-decene, this method provides a direct route to functionalized decane backbones. acs.org
Another significant strategy is the copper-catalyzed difunctionalization of alkenes. These reactions allow for the introduction of two different functional groups across the double bond. For instance, a copper-catalyzed 1,2-amino-alkoxycarbonylation of 1-decene with carbon monoxide (CO) and an alkylamine can generate valuable β-amino acid derivatives. acs.org This process demonstrates high chemo- and regioselectivity for aliphatic alkenes. acs.org Similarly, copper-catalyzed hydroamination reactions provide a pathway to synthesize enantioenriched 1,2-diamines from allylic amines. nih.gov While this is demonstrated on γ-substituted allylic pivalamides, the principle of metal-catalyzed hydroamination is a key strategy for forming C-N bonds on an aliphatic chain. nih.gov
The following table summarizes catalytic methods applicable to the functionalization of a decene backbone for diamine synthesis.
| Reaction | Catalyst System | Substrate Example | Reagents | Product Type | Ref |
| Asymmetric Aminohydroxylation | OsO₄ / Chiral Ligand (e.g., DHQD-L) | 1-Decene | N-halosulfonamide, H₂O | Chiral 1,2-Amino Alcohol | organic-chemistry.orgnih.gov |
| Amino-alkoxycarbonylation | Cu(OTf)₂ / Ligand | 1-Decene | Alkylamine, CO, AgBF₄, MeOH | β-Amino Ester | acs.org |
| Hydroamination | Copper Catalyst | γ-Substituted Allylic Pivalamide | - | Chiral 1,2-Diamine | nih.gov |
Synthesis of Adamantane-Derived 1,2-Diamines
The synthesis of 1,2-diamines featuring a rigid adamantane (B196018) core represents a significant challenge due to the cage structure of the hydrocarbon. Methodologies generally involve either the construction of the adamantane framework from simpler cyclic or acyclic precursors or the functionalization of a pre-existing adamantane molecule. mdpi.comdntb.gov.ua
A notable synthesis of racemic 1,2-diaminoadamantane starts from an adamantanone derivative. mdpi.com One route involves a multi-step process beginning with an acid-catalyzed sigmatropic rearrangement of a primary alcohol to form the adamantane skeleton, followed by oxidation to a ketone. mdpi.com A subsequent Leuckart–Wallach reaction, using formamide (B127407) and formic acid, on an α-hydroxyimino-adamantanone derivative results in the desired 1,2-diamine hydrochloride salt in high yield. mdpi.com A key advantage of this pathway is that it can be performed without chromatographic purification, as the products are crystalline and can be isolated by precipitation or recrystallization. mdpi.com The resulting racemic diamine can then be resolved into its individual enantiomers using chiral resolving agents like L-tartaric acid. researchgate.net
Another approach involves the ring-opening of an aziridine precursor. For example, racemic 1-(adamantan-1-yl)propan-1,2-diamine has been synthesized from trans-2-(adamantan-1-yl)-3-methylaziridine. researchgate.net The opening of the sterically hindered aziridine ring is a regio- and stereoselective process. researchgate.net The resulting racemic diamine can be resolved with L-malic acid to isolate specific stereoisomers. researchgate.net
The table below outlines a synthetic sequence for producing 1,2-diaminoadamantane.
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield | Ref |
| 1 | Primary Alcohol (with bicyclic precursor) | Formic Acid, Reflux | Adamantane alcohol derivative | - | mdpi.com |
| 2 | Adamantane alcohol derivative | Jones Reagent | Adamantanone derivative | 56% (from alcohol) | mdpi.com |
| 3 | α-Hydroxyimino-adamantanone | Formamide, Formic Acid, Reflux | 1,2-Diaminoadamantane hydrochloride | High | mdpi.com |
| 4 | Racemic 1,2-Diaminoadamantane | L-Tartaric Acid | (S)-1,2-Diaminoadamantane | 26% | researchgate.net |
These methods provide access to structurally unique and conformationally constrained diamines, which are valuable building blocks in various fields of chemical synthesis. mdpi.com
Chemical Reactivity and Mechanistic Investigations of 1,2 Decanediamine
Fundamental Reaction Mechanisms Involving Vicinal Diamines
As a classic example of a vicinal diamine, 1,2-Decanediamine is expected to participate in a range of reactions characteristic of this functional group class. These reactions are central to the construction of more complex nitrogen-containing molecules.
The core of this compound's reactivity lies in the lone pair of electrons on each nitrogen atom, which makes them effective nucleophiles and Brønsted bases. masterorganicchemistry.com A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. masterorganicchemistry.com The reactivity of these amine centers in nucleophilic substitution reactions, particularly SN2 reactions, is influenced by several factors.
In an SN2 mechanism, the reaction rate is dependent on the concentration of both the nucleophile (this compound) and the electrophilic substrate. pdx.edumsu.edu The reaction proceeds via a single, concerted step involving a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry at that center. pdx.eduoregonstate.edu The long decane (B31447) chain of this compound can introduce steric hindrance, which may affect the rate of reaction compared to smaller diamines. pdx.edu
Table 1: Factors Influencing Nucleophilic Reactivity of Amines
| Factor | Effect on Nucleophilicity | Rationale |
| Basicity | Generally, stronger bases are stronger nucleophiles. | A more available electron pair can more readily attack an electrophilic center. |
| Steric Hindrance | Increased steric bulk around the nitrogen atom decreases nucleophilicity. | Bulky groups physically obstruct the nucleophile's approach to the electrophile. pdx.edu |
| Solvent | Protic solvents can decrease nucleophilicity through hydrogen bonding. | Solvent molecules can cage the nucleophile, reducing its availability to react. masterorganicchemistry.com |
| Electronegativity | Higher electronegativity of the atom bearing the lone pair decreases nucleophilicity. | More electronegative atoms hold their electron pairs more tightly. |
The two amine groups can also act in concert, with one amine group potentially acting as an internal base or participating in hydrogen bonding to influence the reactivity of the other.
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Due to significant ring strain (approximately 26-27 kcal/mol), they are susceptible to ring-opening reactions when treated with nucleophiles. wikipedia.orgclockss.org The amine groups of this compound can serve as potent nucleophiles for such transformations.
The reaction mechanism involves the nucleophilic attack of one of the amine centers of this compound on one of the carbon atoms of the aziridine (B145994) ring. wikipedia.orgmdpi.com This attack typically proceeds via an SN2-type pathway, resulting in the cleavage of a carbon-nitrogen bond in the aziridine and the formation of a new carbon-nitrogen bond with the attacking diamine. The regioselectivity of the attack is often dictated by steric and electronic factors, with the nucleophile preferentially attacking the less substituted carbon of the aziridine ring. rsc.org When the aziridine nitrogen is activated by an electron-withdrawing group, the ring becomes more electrophilic and reacts more readily. clockss.org
The Michael addition, or conjugate addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. wikipedia.org It involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com Amines are effective nucleophiles for this type of reaction, which is often referred to as an aza-Michael addition. researchgate.net
In this reaction, an amine from this compound would attack the β-carbon of the α,β-unsaturated system. The mechanism proceeds in three main steps:
Nucleophilic attack of the amine on the electrophilic β-carbon. masterorganicchemistry.com
Formation of a resonance-stabilized enolate intermediate. wikipedia.org
Protonation of the enolate to yield the final 1,4-adduct. masterorganicchemistry.com
Weaker nucleophiles, such as amines, typically favor this 1,4-conjugate addition over the 1,2-addition (direct attack at the carbonyl carbon) that is often observed with stronger nucleophiles like organolithium reagents. youtube.comchemistrysteps.com The reaction is highly valuable for creating β-amino carbonyl compounds.
Table 2: Representative Aza-Michael Addition
| Michael Acceptor | Nucleophile | Product |
| Methyl Acrylate | This compound | Methyl 3-((2-aminodecyl)amino)propanoate |
| Cyclohexenone | This compound | 3-((2-aminodecyl)amino)cyclohexan-1-one |
| Acrylonitrile | This compound | 3-((2-aminodecyl)amino)propanenitrile |
Ring-Opening Reactions with Aziridines
Stereochemical Aspects of this compound Reactions
The stereochemical outcomes of reactions involving this compound are of paramount importance, as the molecule possesses two adjacent stereocenters at the C1 and C2 positions. This allows for the existence of enantiomeric ((R,R) and (S,S)) and diastereomeric ((R,S)-meso) forms. When an enantiomerically pure form of this compound is used as a reactant or catalyst, it can induce asymmetry in the product, a cornerstone of modern asymmetric synthesis. rsc.orgsioc-journal.cn
Reactions can be categorized based on their stereochemical results:
Stereospecific reactions: A reaction in which different stereoisomers of the starting material react to give different stereoisomers of the product. alrasheedcol.edu.iq For example, an SN2 reaction is stereospecific, leading to inversion of configuration. oregonstate.edu
Stereoselective reactions: A reaction in which a single reactant has the capacity to form two or more stereoisomeric products, but one is formed in preference to the others. wikipedia.org
In reactions where this compound acts as a chiral ligand or catalyst, it can create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer or diastereomer of the product. escholarship.org For instance, in an E2 elimination reaction, the stereochemistry of the starting material dictates whether the E or Z alkene is formed because the mechanism requires a specific anti-periplanar arrangement of the departing hydrogen and leaving group. libretexts.org Similarly, in SN1 reactions, the formation of a planar carbocation intermediate typically leads to a racemic mixture of products, as the nucleophile can attack from either face with equal probability. oregonstate.edulumenlearning.com
Kinetic Studies of Reactions Involving this compound
Kinetic studies are essential for elucidating reaction mechanisms by measuring reaction rates and determining how they are affected by factors such as reactant concentrations, temperature, and catalysts. mt.comfiveable.me While specific kinetic data for reactions of this compound are not widely published, the principles can be inferred from studies of similar amine nucleophiles.
Here, 'k' is the rate constant, and the exponents 'x' and 'y' (the orders of the reaction with respect to each reactant) are determined experimentally. msu.edufiveable.me For a simple bimolecular step, both x and y would be 1. msu.edu
Table 3: Hypothetical Kinetic Data for a Second-Order Reaction Reaction: this compound + Electrophile → Product
| Experiment | Initial [this compound] (M) | Initial [Electrophile] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 3.0 x 10-4 |
Coordination Chemistry and Ligand Design with 1,2 Decanediamine
Chelation Behavior of 1,2-Decanediamine with Transition Metals
The primary mode of coordination for this compound involves the formation of a chelate ring with a metal center. tutorchase.com This chelation is thermodynamically favored due to the "chelate effect," which results in greater stability for the complex compared to analogous complexes with monodentate amine ligands. youtube.com The two nitrogen atoms act as a Lewis base, donating their lone pairs of electrons to a central transition metal, which acts as a Lewis acid. byjus.com
In the formation of mononuclear complexes, a single this compound molecule binds to one central metal ion. sciensage.infomdpi.com The resulting structure is a five-membered ring composed of the metal ion, two nitrogen atoms, and two adjacent carbon atoms of the ligand backbone. The coordination number of the metal is completed by other ancillary ligands, such as halides, water molecules, or pseudohalides. ncert.nic.in The geometry of the final complex—be it square planar, tetrahedral, or octahedral—is determined by the nature of the metal ion, its oxidation state, and the surrounding ligands. ncert.nic.in While the diamine moiety is directly involved in coordination, the long alkyl chain typically extends away from the metal center, influencing intermolecular interactions and solubility in non-polar solvents.
| Complex Formula | Metal Ion | Typical Coordination Geometry |
|---|---|---|
| [Cu(this compound)2]Cl2 | Copper(II) | Distorted Octahedral |
| Ni(this compound)32 | Nickel(II) | Octahedral |
| [Pt(this compound)Cl2] | Platinum(II) | Square Planar |
| [Co(this compound)2Cl2]Cl | Cobalt(III) | Octahedral |
While this compound itself preferentially forms mononuclear chelates, it serves as a valuable scaffold for constructing ligands capable of bridging multiple metal centers. By functionalizing the amine groups, the diamine can be transformed into a bridging ligand that supports the formation of dinuclear or polynuclear complexes. acs.org
A key strategy involves N-alkylation of the diamine with moieties containing additional donor atoms. For instance, a closely related long-chain diamine, 1,10-decanediamine, has been used to synthesize dinuclear platinum(II) complexes. In the complex [Pt₂(N¹,N¹⁰-bis(2-pyridylmethyl)-1,10-decanediamine)(OH₂)₄]⁴⁺, the decane (B31447) chain acts as a flexible linker separating two platinum centers. acs.orgresearchgate.net Each end of the functionalized ligand creates a bidentate coordination pocket for a metal ion. The length and flexibility of the aliphatic chain dictate the distance and potential for interaction between the metal centers, which can influence the complex's reactivity and potential applications. researchgate.net This design principle is directly applicable to this compound, where N-functionalization would produce a ligand with two closely spaced donor sites at one end of a long, flexible tether.
| Complex Name | Bridging Ligand | Metal Centers | Structural Feature |
|---|---|---|---|
| [Pt₂(N¹,N¹⁰-bis(2-pyridylmethyl)-1,10-decanediamine)(OH₂)₄]⁴⁺ | N¹,N¹⁰-bis(2-pyridylmethyl)-1,10-decanediamine | Two Platinum(II) ions | The C10 alkyl chain acts as a flexible bridge separating the two metal coordination spheres. acs.orgresearchgate.net |
Mononuclear Metal Complexes
Chirality Transfer in Asymmetric Catalysis Using this compound Ligands
Chiral vicinal diamines are recognized as "privileged ligands" in the field of asymmetric catalysis. sigmaaldrich.comscholaris.ca When prepared in an enantiomerically pure form, such as (1R,2R)-decanediamine or (1S,2S)-decanediamine, these molecules can be used to create a chiral environment around a metal catalyst. academie-sciences.frnih.gov
The process of chirality transfer occurs when this chiral metal complex interacts with a prochiral substrate. The predefined three-dimensional space created by the chiral ligand directs the substrate to bind in a specific orientation. This stereochemical control forces the subsequent chemical transformation to favor the formation of one product enantiomer over the other. academie-sciences.fr The effectiveness of a chiral ligand is often dependent on its ability to create a well-defined and sterically hindered chiral pocket. The bulky decyl group of this compound can contribute significantly to the steric environment of the catalytic site, potentially enhancing enantioselectivity by enforcing a more specific substrate approach. The development of catalysts based on chiral dienes and their metal complexes has become a crucial area of modern chemical synthesis. nih.gov
| Component | Description | Role in Catalysis |
|---|---|---|
| Chiral Ligand | (1R,2R)-decanediamine | Coordinates to a metal (e.g., Rhodium) to form a chiral catalyst. |
| Prochiral Substrate | An acetophenone (B1666503) derivative | Binds to the chiral catalyst in a preferred orientation. |
| Asymmetric Reaction | Hydrogenation | The chiral catalyst facilitates the addition of hydrogen, leading to a chiral product. |
| Enantiomerically Enriched Product | (R)-1-Phenylethanol | The chirality of the ligand is transferred to the product, resulting in a high enantiomeric excess. |
Design and Synthesis of Novel this compound-Derived Ligands
The versatility of this compound as a chemical scaffold allows for its modification into more complex and functionally diverse ligands. nih.gov These modifications typically target the primary amine groups to alter the steric and electronic properties of the ligand, thereby fine-tuning the behavior of the resulting metal complex. nih.gov
N-substitution involves attaching alkyl, aryl, or other functional groups directly to the nitrogen atoms of the diamine. mdpi.com This can be achieved through reactions such as reductive amination or nucleophilic substitution. For example, reacting this compound with two equivalents of an aldehyde followed by reduction can yield an N,N'-disubstituted diamine. researchgate.net The nature of the substituent can transform the ligand's properties; for instance, adding pyridyl groups can change a bidentate ligand into a tetradentate one, capable of forming more stable and rigid complexes. acs.org Such modifications are crucial for developing ligands with specific coordination geometries and electronic characteristics tailored for catalytic applications.
| Substituent on Nitrogen | Resulting Ligand Name | Potential Denticity |
|---|---|---|
| Methyl (-CH₃) | N,N'-Dimethyl-1,2-decanediamine | Bidentate |
| Benzyl (-CH₂Ph) | N,N'-Dibenzyl-1,2-decanediamine | Bidentate |
| Pyridyl-2-methyl | N,N'-Bis(2-picolyl)-1,2-decanediamine | Tetradentate (N₄) |
The this compound framework can be integrated into heterocyclic structures to create highly organized and rigid ligands. scholaris.ca One common approach is to use the diamine as a key component in a ring-forming reaction. For example, condensation with a dicarbonyl compound can lead to the formation of a diazacyclic ring, such as a substituted piperazine (B1678402) or diazepine. mdpi.com These cyclic structures restrict the conformational freedom of the ligand, which can be advantageous in catalysis by pre-organizing the donor atoms for metal binding. dicp.ac.cn Alternatively, heterocyclic moieties can be appended to the diamine backbone via N-substitution, as seen with pyridyl or imidazolyl groups. researchgate.net These strategies expand the library of available ligands, introducing diverse electronic properties (e.g., π-acceptor capabilities) and coordination modes. mdpi.comacs.org
| Strategy | Description | Resulting Ligand Type |
|---|---|---|
| Ring Condensation | Reacting this compound with an activated dicarbonyl compound like diethyl oxalate. | A 2,3-piperazinedione (B147188) derivative with a decyl group substituent. |
| Appendage of Heterocycles | N-alkylation of this compound with 2-(chloromethyl)imidazole. | A tetradentate ligand with two amine and two imidazole (B134444) donors. |
N-Substituted this compound Ligands
Computational Chemistry in Ligand-Metal Interaction Studies
Computational chemistry serves as a powerful tool to complement experimental findings in coordination chemistry. It allows for the prediction and analysis of molecular structures, electronic properties, and reaction mechanisms at an atomic level. For a bidentate ligand like this compound, computational methods can elucidate the nature of the metal-ligand bonding, predict the stability of different conformations of the chelate ring, and rationalize spectroscopic and magnetic properties.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry due to its balance of accuracy and computational cost. nih.govaps.org It is particularly well-suited for studying the electronic structure of transition metal complexes. nih.govfrontiersin.org
In the context of this compound complexes, DFT calculations could be employed to:
Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a complex. DFT calculations can map the distribution of these orbitals and determine their energy gap (HOMO-LUMO gap), which is an indicator of chemical reactivity and electronic transitions. miami.edu
Calculate Spectroscopic Properties: Theoretical predictions of electronic absorption spectra (UV-Vis) can be achieved using Time-Dependent DFT (TD-DFT). miami.edu This would help in the assignment of experimentally observed spectral bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT).
Determine Thermodynamic Parameters: DFT can be used to calculate the energies of reactants and products, allowing for the estimation of reaction enthalpies and Gibbs free energies for complex formation. This provides insight into the thermodynamic stability of the this compound complex.
Hypothetical Data Table for DFT Analysis of a [M(this compound)Cl₂] Complex:
| Parameter | Hypothetical Value | Significance |
| M-N Bond Length (Å) | 2.05 | Indicates the strength of the metal-ligand bond. |
| N-M-N Bite Angle (°) | 85.2 | Characterizes the geometry of the chelate ring. |
| HOMO Energy (eV) | -6.2 | Relates to the electron-donating ability of the complex. |
| LUMO Energy (eV) | -2.5 | Relates to the electron-accepting ability of the complex. |
| HOMO-LUMO Gap (eV) | 3.7 | Correlates with chemical reactivity and stability. |
| Gibbs Free Energy of Formation (kcal/mol) | -25.8 | Indicates the spontaneity of the complex formation. |
This table is illustrative and does not represent actual experimental or calculated data.
Molecular Mechanics Modeling of Coordination Compounds
Molecular Mechanics (MM) offers a computationally less intensive approach compared to DFT, making it suitable for studying large molecular systems and performing conformational analysis. libretexts.orgnumberanalytics.com MM methods are based on a classical model of atoms as spheres and bonds as springs, using a set of parameters known as a force field to describe the potential energy of a system. libretexts.org
For coordination compounds of this compound, molecular mechanics modeling would be particularly useful for:
Conformational Analysis: The flexible ten-carbon chain of this compound allows for various possible conformations of the chelate ring. MM can be used to explore the potential energy surface and identify the lowest energy (most stable) conformations.
Predicting Isomer Stability: In cases where different stereoisomers of a complex can form, MM can be used to calculate the relative steric energies of these isomers, thereby predicting their relative stabilities.
Modeling Large Systems: When the this compound complex is part of a larger supramolecular assembly or interacts with a biological molecule, MM can be used to model the entire system, which would be computationally prohibitive with DFT.
A specialized application of MM in coordination chemistry is Ligand Field Molecular Mechanics (LFMM), which incorporates aspects of ligand field theory to better describe the effects of the d-electrons on the geometry and stability of transition metal complexes. nih.gov
Illustrative Data Table for MM Conformational Analysis of a [Co(this compound)₃]³⁺ Complex:
| Conformation | Relative Steric Energy (kcal/mol) | Key Dihedral Angle (°) |
| Chair | 0.0 | 55.2 |
| Twist-Boat | 2.1 | 30.5 |
| Boat | 5.8 | 0.0 |
This table is for illustrative purposes only and does not represent actual calculated data.
Polymerization Applications and Advanced Materials Science
Utilization of 1,2-Decanediamine in Polymer Synthesis
The presence of two reactive primary amine groups makes this compound a valuable monomer for step-growth polymerization, a process where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers. wikipedia.orglibretexts.orglibretexts.org This step-wise reaction mechanism is fundamental to the synthesis of a wide array of polymers, including polyamides and polyureas.
Polycondensation Reactions for Polyamides and Polyureas
Polycondensation is a key class of step-growth polymerization where the reaction between monomers is accompanied by the elimination of a small molecule, such as water. mdpi.comsavemyexams.com this compound can serve as the diamine component in these reactions to produce polymers with repeating amide or urea (B33335) linkages in their backbones.
Polyamides are a major class of engineering thermoplastics known for their excellent mechanical properties and thermal stability. specialchem.com The synthesis of polyamides typically involves the polycondensation of a diamine with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. savemyexams.com In the context of creating more sustainable materials, there is a significant research focus on bio-based polyamides, which utilize monomers derived from renewable resources. mdpi.comdiva-portal.org
The general reaction for forming a polyamide from a diamine and a dicarboxylic acid involves the formation of an amide bond with the removal of water. diva-portal.org When this compound is used as the diamine monomer, its reaction with a dicarboxylic acid would result in a polyamide. The long aliphatic chain of this compound can impart flexibility and hydrophobicity to the resulting polymer, while the vicinal nature of the amine groups would create a unique repeating unit structure compared to polymers made from α,ω-diamines like 1,10-decanediamine. diva-portal.orgpsu.edu
The synthesis of bio-based polyamides often employs dicarboxylic acids derived from natural sources, such as sebacic acid or 2,5-furandicarboxylic acid (FDCA). diva-portal.orgacs.org The polycondensation reaction can be carried out via several methods, including melt polymerization or solution polymerization. mdpi.commdpi.com For instance, the Yamazaki–Higashi phosphorylation method allows for direct polycondensation of diamines and diacids under milder conditions using condensing agents. rasayanjournal.co.in
Table 1: General Parameters for Polyamide Synthesis
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Monomers | Diamine (e.g., this compound) and Dicarboxylic Acid | Equimolar amounts for high molecular weight |
| Reaction Type | Polycondensation | Melt or Solution Polymerization |
| Catalyst/Agent | None (high temp) or Condensing agents (e.g., TPP) | Varies with method |
| Temperature | Dependent on method | 180-280°C (Melt); Lower for solution methods |
| Byproduct | Water | Must be removed to drive equilibrium |
Polyureas are polymers characterized by the presence of urea linkages (-NH-CO-NH-) in their main chain. These materials are known for their high tensile strength, and excellent resistance to heat and solvents, properties which are largely attributed to the strong, bidentate hydrogen bonds formed between the urea groups. mdpi.com
A common and environmentally friendly route to synthesize polyureas is through the direct polycondensation of a diamine with urea. rsc.orgresearchgate.netrsc.org In this reaction, ammonia (B1221849) is released as a byproduct. Using this compound as the diamine monomer would lead to the formation of a polyurea with a distinct structure due to the adjacent amine groups. Research on similar systems using 1,10-decanediamine has shown that fully bio-based polyureas can be synthesized, and their properties can be tuned by adjusting the reaction conditions and monomer feed ratios. rsc.orgrsc.org For example, in a one-pot synthesis, urea first reacts with a diamine to form an oligourea, which is then further polymerized. rsc.orgrsc.org The mechanical properties of the resulting polyureas, such as tensile strength and elongation at break, are highly dependent on the structure and ratio of the monomers used. rsc.org
Table 2: Example of Polyurea Synthesis Findings (using 1,10-decanediamine as a model)
| Feed Ratio (Urea/Diamine) | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| 2:1 | 26.9 | 8.2 | 430 |
| 3:2 | - | - | - |
| 4:3 | 56.4 | 17.7 | 180 |
Data derived from studies on 1,10-decanediamine and epoxidized soybean oil, illustrating the tunability of polyurea properties. rsc.org
Bio-based Polyamides from Dicarboxylic Acids and Diamines
Step Polymerization with Cyclic Thioanhydrides and Diacrylates
A versatile, catalyst-free method for creating sequence-controlled polymers involves the step polymerization of a mixture of monomers, such as diamines, diacrylates, and cyclic thioanhydrides. nih.gov This type of reaction leverages the strong nucleophilicity of amines to proceed without the need for a catalyst. nih.gov
In this multi-component polymerization, the diamine can react with both the cyclic thioanhydride (via ring-opening) and the diacrylate (via aza-Michael addition). The reaction yields polymers with precisely distributed thioester, ester, and amide groups within the polymer backbone. nih.gov While specific studies detailing the use of this compound in this system are not widely available, research on a variety of other diamines has demonstrated the robustness of this method. The polymerization is typically run at moderate temperatures (60-90°C) in a solvent like DMF. nih.gov The incorporation of amide groups from the diamine generally improves the thermal and mechanical properties of the resulting polymers. nih.gov The vicinal diamine structure of this compound would be expected to influence the kinetics and the final architecture of the resulting sequence-controlled polymer.
Influence of this compound Structure on Polymer Architectures
Hydrogen Bonding Networks in Diamine-Based Polymers
Hydrogen bonding is a critical non-covalent interaction that significantly influences the properties of polymers, particularly polyamides and polyureas. frontiersin.orgunacademy.comwiley-vch.de In these polymers, the N-H group of an amide or urea acts as a hydrogen bond donor, while the C=O group acts as an acceptor. wiley-vch.denih.gov These interactions lead to the formation of extensive networks that hold the polymer chains together, enhancing properties like mechanical strength, thermal stability, and chemical resistance. researchgate.net
In polymers derived from this compound, the proximity of the amide or urea groups along the polymer backbone would create a high density of hydrogen bonding sites. This could lead to the formation of highly organized, physically cross-linked networks. The structure of these hydrogen-bonded networks dictates the polymer's crystallinity and morphology. For instance, the bidentate hydrogen bonds in polyureas are exceptionally strong and lead to highly ordered, hard domains that act as physical cross-links, imparting toughness and elasticity to the material. mdpi.com The unique stereochemistry and spacing of the functional groups originating from this compound would directly influence the geometry and strength of these intermolecular hydrogen bonds, thereby providing a pathway to fine-tune the macroscopic properties of the final material. frontiersin.org
Control of Polymer Sequence and Topology
Control over sequence is often achieved through iterative, step-wise addition of monomers where one functional group is temporarily "protected" to prevent uncontrolled reactions. wikipedia.org For example, in polyamide synthesis, a diamine monomer could have one of its amine groups protected, allowing the other to react with a diacid. Following this, the protecting group is removed, enabling the next reaction in a controlled manner.
Control over topology is frequently managed by the functionality of the monomers. For instance, the reaction of a difunctional diamine (like this compound) with a difunctional diacid typically results in linear polymer chains. wikipedia.org Conversely, introducing a tri- or tetra-functional monomer can lead to the formation of branched or cross-linked polymer architectures. wikipedia.orgcardiff.ac.uk Strategies such as manipulating reaction kinetics and monomer feed ratios are also employed to steer the polymerization towards a desired topology, such as hyperbranched structures. cardiff.ac.uk
While diamines are a fundamental class of monomers for creating polymers like polyamides and polyimides where sequence and topology are controlled, the specific use of This compound in creating highly-defined, sequence-controlled polymers or complex topologies is not extensively documented in current scientific literature. Research in this area tends to focus on more common diamines or specialized, functionalized building blocks to achieve this high level of precision. nih.gov
Role of this compound in Mechanically-Responsive Polymers
Mechanically-responsive polymers, or mechanophores, are "smart" materials designed to undergo a specific chemical transformation when subjected to mechanical force. researchgate.net This force, whether from stretching, compressing, or ultrasonic waves, is channeled along the polymer backbone to a specific force-sensitive molecular unit (the mechanophore). wiley-vch.de The activation of the mechanophore can trigger a variety of responses, including a change in color (mechanochromism), the release of a payload, or the emission of light (mechanochemiluminescence).
Polymers such as polyamides and polyurethanes are excellent candidates for these applications, as their chain structure can effectively transmit mechanical stress. Diamines are key building blocks for these polymers. In principle, this compound could be used as a co-monomer to synthesize a polymer backbone into which mechanophore units are integrated. However, the scientific literature has not prominently featured this compound in the synthesis of such materials to date.
Mechanically Induced Chemiluminescence in Dioxetane-Containing Polymers
A fascinating example of mechanical response is the emission of light, known as mechanochemiluminescence. This phenomenon has been achieved by incorporating 1,2-dioxetane (B1211799) units into a polymer chain. researchgate.net A 1,2-dioxetane is a four-membered ring containing two adjacent oxygen atoms. This structure is thermally and mechanically sensitive.
When mechanical force is applied to the polymer, it pulls on the dioxetane unit, causing the ring to break. This cleavage event produces two ketone fragments, with one being in a temporary, high-energy electronically excited state. As this excited molecule relaxes to its stable ground state, it releases the excess energy as a photon of light. caltech.edutue.nl This process has been demonstrated by subjecting solutions of dioxetane-containing polymers to ultrasound or by mechanically straining solid polymer networks, resulting in a visible glow. researchgate.net
The most studied chemiluminescent mechanophore is bis(adamantyl)-1,2-dioxetane, which is incorporated into a polymer backbone. tue.nl While a polyamide chain would be a suitable vehicle for transmitting force to the dioxetane unit, specific research detailing the use of This compound as the diamine monomer for this purpose has not been reported. The research focus has been primarily on the synthesis and activation of the dioxetane mechanophore itself within various polymer types. researchgate.netnih.gov
Table 1: Representative Mechanophore Systems and Their Responses This table shows examples of mechanophore chemistry. The specific use of this compound in these systems is not reported, but it could theoretically be part of a polyurethane or polyamide backbone.
| Mechanophore Class | Stimulus | Response | Polymer System Example |
|---|---|---|---|
| 1,2-Dioxetane | Mechanical Force | Light Emission (Chemiluminescence) | Poly(methyl acrylate) |
| Spiropyran | Mechanical Force / UV Light | Color Change (Mechanochromism) | Polyurethane |
| Diarylbibenzofuranone | Mechanical Force | Color Change (Radical Formation) | Polyurethane |
Bio-Based Polymer Applications
The drive for sustainability has spurred significant research into bio-based polymers, which are derived from renewable resources like plants and microorganisms rather than fossil fuels. mdpi.comresearchgate.net This approach reduces the carbon footprint of materials and can lead to new, biodegradable plastics. nih.gov
Sustainable Polymer Development using Diamines
Diamine monomers are crucial for producing high-performance bio-based polyamides, often referred to as "bio-nylons." A prominent example in sustainable polymer development involves the use of 1,10-decanediamine , a structural isomer of this compound. researchgate.net 1,10-decanediamine can be produced from sebacic acid, which is derived from castor oil—a renewable vegetable oil. researchgate.netdiva-portal.org
When bio-derived 1,10-decanediamine is reacted with bio-derived sebacic acid, it produces Polyamide 1010 (PA1010), a fully bio-based high-performance polymer. diva-portal.org Copolymers can also be created by combining 1,10-decanediamine with other bio-based diacids like 2,5-furandicarboxylic acid (FDCA). diva-portal.org These materials offer a sustainable alternative to traditional petroleum-based polyamides like PA6 and PA66. crimsonpublishers.com While the use of This compound in commercially significant bio-based polymers is not widely reported, the established pathways for its isomer highlight the potential for C10 diamines in sustainable polymer chemistry.
Table 2: Examples of Bio-Based Polyamides and their Monomers This table highlights polymers made from the isomer 1,10-decanediamine, which is well-documented in sustainable polymer research.
| Bio-Based Polyamide | Diamine Monomer | Diacid Monomer | Monomer Origin |
|---|---|---|---|
| PA1010 | 1,10-Decanediamine | Sebacic Acid | Castor Oil |
| PA56 | 1,5-Pentanediamine (Cadaverine) | Adipic Acid | Glucose, Starch |
| PA11 | 11-Aminoundecanoic Acid | (Self-polymerizes) | Castor Oil |
| Furan-based Copolyamide | 1,10-Decanediamine & Hexamethylenediamine | 2,5-Furandicarboxylic Acid (FDCA) | Castor Oil, Biomass (for FDCA) |
Biomedical Materials with Diamine-Derived Components (excluding clinical trials)
In the field of biomedical engineering, particularly for tissue regeneration, scientists develop porous structures called scaffolds. These scaffolds act as a temporary support matrix for cells to attach to, grow, and form new tissue. nih.govresearchgate.net The ideal scaffold is biocompatible (non-toxic to the body), biodegradable (breaks down over time into harmless products), and has mechanical properties that match the tissue it is intended to replace. nih.gov
Synthetic polymers are widely used for creating these scaffolds because their properties can be precisely tailored. nih.gov This category includes polyesters, polyurethanes, and polyamides. Polyamides and related poly(ester amide)s are of interest because the amide bonds can influence mechanical strength and degradation rates. Diamines are essential building blocks for these polymers.
Theoretically, this compound could be used to synthesize novel polyamides or poly(ester amide)s for biomedical scaffold applications. Its ten-carbon chain could impart flexibility and hydrophobicity, which can influence protein adsorption and cell interaction. However, current research in the literature does not specifically focus on the use of This compound for creating biomedical scaffolds. The field predominantly investigates well-established polymers like polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and poly(lactic-co-glycolic acid) (PLGA), or other custom-synthesized polymers for these applications. researchgate.netnih.gov
Supramolecular Chemistry and Self Assembly Systems
Non-Covalent Interactions involving 1,2-Decanediamine
Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the formation of complex and ordered structures from individual molecular components. wikipedia.orguclouvain.be In systems involving this compound and its derivatives, several types of non-covalent forces are pivotal, including hydrogen bonding, host-guest interactions, and hydrophobic effects. These weak and reversible interactions drive processes like molecular recognition and self-assembly, enabling the construction of sophisticated supramolecular architectures. wikipedia.orgwikipedia.org The interplay of these forces allows for the creation of dynamic structures that can respond to external stimuli. numberanalytics.com
Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a critical role in directing the self-assembly of molecules. nih.govrsc.org The two primary amine groups of this compound are excellent hydrogen bond donors, while the lone pairs of electrons on the nitrogen atoms allow them to act as hydrogen bond acceptors. This dual capability is fundamental to its participation in creating extended hydrogen-bonded networks.
Research on bolaamphiphiles, which are molecules with hydrophilic groups at both ends of a hydrophobic spacer, provides insight into how diamine structures facilitate self-assembly. nih.govresearchgate.net For instance, a bolaform Schiff base synthesized from 1,10-decanediamine, a structural isomer of this compound, demonstrates the power of hydrogen bonding in molecular recognition and self-organization. acs.orgnih.gov This derivative, N,N'-bis(salicylidene)-1,10-decanediamine, forms hydrogen bonds with barbituric acid, leading to the formation of a 1:2 complex and the self-assembly of ordered multilayer films at the air/water interface. acs.orgnih.gov This illustrates how the terminal amine groups, once derivatized, can participate in specific hydrogen bonding patterns that dictate the final supramolecular structure. The synergy of hydrogen bonding with other non-covalent forces, such as π-π stacking and hydrophobic interactions, is crucial for the formation of stable, well-defined nanostructures like 2D nanosheets from bolaamphiphiles. nih.gov
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent forces. wikipedia.orgumd.edu The vicinal diamine framework is a versatile component in the design of host molecules.
A notable example is the use of trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine (1,2-DAX), a derivative based on a vicinal diamine core, as a host for separating mixtures of pyridine (B92270) isomers. researchgate.net This host molecule demonstrates significant selectivity, showing a strong preference for binding 4-methylpyridine (B42270) (4MP) over other isomers when recrystallized from equimolar mixtures. researchgate.net This selectivity arises from the specific geometric and electronic complementarity between the host's cavity and the preferred guest molecule.
| Guest Mixture (Equimolar) | Guest Included in Host Crystal | Host:Guest Ratio | Reference |
| Pyridine (PYR) / 4-Methylpyridine (4MP) | 4MP | 1:1 | researchgate.net |
| 2-Methylpyridine (2MP) / 4-Methylpyridine (4MP) | 4MP | 1:1 | researchgate.net |
| 3-Methylpyridine (3MP) / 4-Methylpyridine (4MP) | 4MP | 1:1 | researchgate.net |
Furthermore, chiral vicinal diamines can be incorporated into more complex host systems to achieve advanced functions. A chiral diamine ligand featuring a crown ether side arm was designed to act as a host for potassium ions (K⁺). chinesechemsoc.org The binding of the K⁺ guest by the crown ether moiety resulted in a significant conformational change in the ligand, which was crucial for controlling enantioselectivity in catalytic reactions. The association constant (Ka) for the 1:1 complex between the ligand and K⁺ was determined to be (5.26 ± 1.38) × 10³ M⁻¹, demonstrating a strong host-guest interaction. chinesechemsoc.org
Hydrogen Bonding in Self-Assembled Structures
Design of Supramolecular Assemblies incorporating this compound
The design of supramolecular assemblies is a process of molecular engineering where the size, shape, and functionality of constituent molecules are tailored to induce their spontaneous organization into larger, ordered structures. researchgate.net The this compound moiety, with its combination of a flexible hydrophobic chain and two reactive amine groups, offers a versatile platform for creating such assemblies. Derivatives can be designed as bolaamphiphiles, which self-assemble into diverse structures like micelles, vesicles, or nanosheets in aqueous environments. nih.govmdpi.comnih.gov
Molecular recognition is the specific binding between two or more molecules through non-covalent interactions. nju.edu.cnsioc-journal.cn It is the fundamental principle underlying host-guest chemistry and many biological processes. wikipedia.orgnju.edu.cn
Derivatives of diamines have been shown to be effective in molecular recognition. As previously mentioned, the bolaform Schiff base N,N'-bis(salicylidene)-1,10-decanediamine specifically recognizes barbituric acid through hydrogen bonding, forming a stable 1:2 complex. acs.orgnih.gov This recognition event is accompanied by a conformational change in the flexible decane (B31447) spacer. Similarly, the selective inclusion of 4-methylpyridine by the host molecule 1,2-DAX is a clear demonstration of molecular recognition for separating structurally similar compounds. researchgate.net The ability to discriminate between molecules is critical for applications in separation science, sensing, and catalysis. nju.edu.cn Chiral recognition, where a chiral host preferentially binds one enantiomer of a chiral guest, is another important aspect, often achieved by incorporating chiral units like 1,2-diamines into the host structure. mdpi.commdpi.com
Self-organization is the process by which a system's components form ordered structures or patterns without external control. wikipedia.orglancaster.ac.uk This phenomenon arises from local interactions among the components, often involving positive and negative feedback loops. wikipedia.org In supramolecular chemistry, self-organization is driven by the minimization of free energy through the formation of stable non-covalent bonds. nih.gov
The formation of multilayer films by the N,N'-bis(salicylidene)-1,10-decanediamine derivative is a prime example of self-organization, where molecular recognition events at an interface lead to a macroscopic, ordered structure. acs.orgnih.gov Similarly, the self-assembly of anionic bolaamphiphiles into single-layered 2D nanosheets is governed by the meticulous balance of several competing interactions: aromatic π-π stacking, hydrophobic forces, hydrogen bonding, and electrostatic repulsion. nih.gov Altering this balance, for instance by screening the electrostatic repulsion, can change the outcome of the self-organization process, leading to different structures like multilayered nanosheets. nih.gov This demonstrates a key principle of self-organization: the final structure is an emergent property of the interactions among its constituent parts. nih.gov
Molecular Recognition Phenomena
Supramolecular Catalysis Utilizing Vicinal Diamine Frameworks
Supramolecular catalysis is an emerging field where catalytic activity and selectivity are controlled by non-covalent interactions within a larger, organized assembly. chinesechemsoc.org This approach mimics enzymes by creating a defined microenvironment around the catalytic center. bbau.ac.in Vicinal diamines, particularly chiral ones, are highly valuable as ligands in asymmetric catalysis, and their incorporation into supramolecular systems offers a powerful strategy for enhancing catalytic performance. nih.govacs.org
A key example is a "smart" catalytic system for the Suzuki-Miyaura coupling reaction, which utilizes a chiral vicinal diamine ligand modified with a crown ether unit. chinesechemsoc.org The catalytic activity and, crucially, the enantioselectivity of the palladium catalyst are controlled by a supramolecular host-guest interaction.
| Feature | Description | Role of Supramolecular Interaction | Reference |
| Catalyst System | Palladium complex with a chiral C₁-symmetric vicinal diamine ligand bearing an 18-crown-6 (B118740) ether. | The crown ether acts as a host for potassium ions (K⁺). | chinesechemsoc.org |
| Reaction | Asymmetric Suzuki-Miyaura cross-coupling. | Produces axially chiral biaryl compounds with up to 95% enantiomeric excess (ee). | chinesechemsoc.org |
| Control Mechanism | The binding of K⁺ to the crown ether induces a conformational change in the ligand, which alters the chiral environment around the palladium center. | The presence of the K⁺ guest is essential for achieving high enantioselectivity. Control experiments without the K⁺ guest resulted in significantly lower ee values. | chinesechemsoc.org |
In this system, the non-covalent binding of a potassium ion acts as a switch that modulates the catalyst's structure and, consequently, its stereochemical preference. This represents a sophisticated form of regulation where a secondary binding event at a site remote from the catalytic center dictates the reaction outcome, a hallmark of supramolecular catalysis. chinesechemsoc.orgchinesechemsoc.org
Systems Chemistry Approaches Utilizing this compound Motifs
Currently, there is a notable absence of published research specifically detailing the use of this compound within the framework of systems chemistry. While the broader fields of supramolecular chemistry and self-assembly have extensively explored various aliphatic diamines, and the principles of systems chemistry are well-established, their direct application to systems incorporating this compound motifs has not been documented in available scientific literature.
Systems chemistry investigates complex chemical networks and the emergent properties that arise from the interactions of their components. A key strategy within this field is dynamic combinatorial chemistry (DCC), which employs reversible reactions to generate libraries of interconverting molecules. rsc.orgnih.gov The composition of these dynamic combinatorial libraries (DCLs) can adapt in response to external stimuli, allowing for the selection and amplification of members with specific properties, such as high affinity for a target molecule. google.com Common reversible reactions utilized in DCC include disulfide exchange and boronic ester formation. nih.gov
The self-assembly of aliphatic diamines is a known phenomenon, driven by non-covalent interactions like hydrogen bonding, leading to the formation of ordered supramolecular structures. nih.govpnas.orgpnas.org For instance, studies on shorter-chain diamines like propane-1,2-diamine have shown they can form complex host-guest arrays with carboxylic acids through hydrogen bonding. nih.govpnas.org Similarly, longer α,ω-aliphatic diamines have been shown to mediate the self-assembly of nanoparticles. researchgate.net
However, specific research findings, detailed experimental data, or discussions on emergent behaviors in systems explicitly containing this compound are not present in the current body of scientific publications. The exploration of how the specific stereochemistry and chain length of this compound might influence the formation and properties of dynamic chemical systems remains an open area for future investigation. Without such foundational research, a detailed analysis of its role in systems chemistry, including the generation of data tables on its behavior in DCLs or self-replicating systems, cannot be provided at this time.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise atomic structure of organic molecules in solution. measurlabs.commsu.edu It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. chemrxiv.orglibretexts.org
One-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete structural assignment of 1,2-Decanediamine.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show a complex multiplet for the long alkyl chain (-(CH₂)₇-), a distinct multiplet for the terminal methyl (CH₃) group, and signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) protons at positions 1 and 2, as well as the amine (NH₂) protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. libretexts.org
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. youtube.com Each carbon in the this compound structure, from the terminal methyl group to the two carbons bonded to the amine groups, would produce a distinct signal. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca
2D NMR Studies :
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H). emerypharma.comsdsu.edu A COSY spectrum of this compound would show cross-peaks connecting adjacent protons along the ten-carbon backbone, allowing for sequential assignment of the proton signals. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two to four bonds. sdsu.edulibretexts.org It is crucial for piecing together the carbon skeleton by showing long-range connectivities. For example, it can correlate the protons of the terminal methyl group with the adjacent methylene carbons, confirming the structure of the alkyl chain. libretexts.orgresearchgate.net Heteronuclear Single Quantum Correlation (HSQC) is another 2D technique that shows direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| CH-NH₂ (Position 2) | ¹H | ~2.5 - 3.0 | COSY: H at C1, H at C3; HMBC: C1, C3, C4 |
| CH₂-NH₂ (Position 1) | ¹H | ~2.4 - 2.8 | COSY: H at C2; HMBC: C2, C3 |
| NH₂ | ¹H | Variable (broad singlet, ~1.0 - 3.0) | - |
| Alkyl CH₂ (Positions 3-9) | ¹H | ~1.2 - 1.6 | COSY: Adjacent CH₂ protons |
| CH₃ (Position 10) | ¹H | ~0.8 - 0.9 | COSY: H at C9; HMBC: C8, C9 |
| CH-NH₂ (Position 2) | ¹³C | ~50 - 60 | HSQC: Attached proton; HMBC: Protons at C1, C3, C4 |
| CH₂-NH₂ (Position 1) | ¹³C | ~40 - 50 | HSQC: Attached protons; HMBC: Protons at C2, C3 |
| Alkyl CH₂ (Positions 3-9) | ¹³C | ~22 - 35 | HSQC: Attached protons |
| CH₃ (Position 10) | ¹³C | ~14 | HSQC: Attached protons |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.commdpi.com FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.comhoriba.com Together, they provide a comprehensive vibrational fingerprint of the compound. nih.gov
For this compound, these techniques are used to identify key functional groups. The primary amine groups (-NH₂) exhibit characteristic N-H stretching vibrations, typically seen as a doublet in the 3300-3500 cm⁻¹ region in the FTIR spectrum. N-H bending (scissoring) vibrations appear around 1590-1650 cm⁻¹. The long aliphatic chain gives rise to strong C-H stretching vibrations just below 3000 cm⁻¹, as well as CH₂ bending (scissoring) and rocking vibrations around 1465 cm⁻¹ and 720 cm⁻¹, respectively. spectroscopyonline.com C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ region. While FTIR is sensitive to polar bonds like N-H and C-N, Raman spectroscopy is particularly effective for analyzing the non-polar C-C backbone vibrations. horiba.comspectroscopyonline.com
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Primary Activity |
|---|---|---|---|
| N-H Stretch | -NH₂ | 3300 - 3500 | FTIR |
| C-H Asymmetric/Symmetric Stretch | -CH₃, -CH₂, -CH | 2850 - 2960 | FTIR & Raman |
| N-H Bend (Scissoring) | -NH₂ | 1590 - 1650 | FTIR |
| CH₂ Bend (Scissoring) | -CH₂- | ~1465 | FTIR & Raman |
| C-N Stretch | Alkyl Amine | 1000 - 1250 | FTIR |
| C-C Stretch | Alkyl Chain | 800 - 1200 | Raman |
| CH₂ Rock | -(CH₂)n- (n≥4) | ~720 | FTIR |
X-ray Diffraction (XRD) and Wide-Angle X-ray Diffraction (WAXD) for Crystalline Structure and Packing Analysis
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. anton-paar.com When a beam of X-rays strikes a crystal, it diffracts into a unique pattern of spots or rings, which provides information about the crystal lattice. libretexts.orgwikipedia.org
For this compound, which is a solid at room temperature, powder XRD (PXRD) can be used to analyze a polycrystalline sample. The resulting diffraction pattern is a fingerprint that can be used for phase identification. libretexts.org A detailed analysis of the peak positions and intensities can be used to determine the unit cell dimensions, crystal system (e.g., monoclinic, orthorhombic), and space group. anton-paar.com
Wide-Angle X-ray Diffraction (WAXD) is a subset of XRD that is particularly useful for studying the semi-crystalline and amorphous structures in materials like polymers and long-chain organic molecules. researchgate.net For this compound, WAXD could provide insights into the packing of the aliphatic decyl chains in the solid state, revealing information about the degree of crystallinity and the arrangement of molecules relative to one another.
Thermal Analysis Methods for Investigating Material Transitions
Thermal analysis techniques monitor the physical and chemical properties of a material as a function of temperature or time. cetco.com They are crucial for understanding the thermal stability, phase transitions, and composition of a compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. mooreanalytical.com A TGA curve of mass versus temperature provides information on thermal stability and decomposition. For this compound, a TGA scan would likely show a stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins indicates its decomposition temperature. Given its simple structure, it would likely decompose in a single, rapid step.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mooreanalytical.com This technique is highly sensitive to thermal transitions. netzsch.com A DSC thermogram for this compound would clearly show an endothermic peak corresponding to its melting point. It can also detect other solid-state transitions, such as crystallization (exothermic) upon cooling from the melt or solid-solid phase changes prior to melting. netzsch.comardena.com
| Technique | Measured Property | Key Information Derived |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Mass Change vs. Temperature | Thermal Stability, Decomposition Temperature |
| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting Point, Enthalpy of Fusion, Crystallization Temperature, Glass Transition (if amorphous) |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a type of liquid chromatography that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. aimplas.netwikipedia.org This technique is indispensable for characterizing polymers, as it provides detailed information on the distribution of molecular weights within a sample. specificpolymers.comlcms.cz The physical properties of a polymer, including its mechanical strength and processing behavior, are heavily dependent on its molecular weight distribution. lcms.cz
In an SEC experiment, a polymer solution is passed through a column packed with porous gel beads. wikipedia.org Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller chains can permeate the pores to varying degrees, increasing their travel path and causing them to elute later. chromatographyonline.com The output is a chromatogram that, when calibrated against polymer standards of known molecular weight, can be used to determine several key parameters: aimplas.netrsc.org
Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains.
Weight-Average Molecular Weight (Mw): An average that is more sensitive to the presence of high-mass molecules.
Dispersity (Đ) or Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which describes the breadth of the molecular weight distribution. chromatographyonline.com A value of 1.0 indicates that all polymer chains are of the same length.
For polyamides or polyimides synthesized using this compound, SEC is crucial for confirming the success of the polymerization reaction and for quality control. upc.edugoogle.com For example, GPC analysis was used to characterize polyamides containing a dicyanoperylene bisimide unit and various diamines, yielding data on Mn, Mw, and dispersity. upc.edu Similarly, the molecular weight of polyimides prepared from 1,10-diaminodecane (B146516) was assessed using GPC. google.com
Table 2: Representative SEC Data for a Polyamide Sample
| Parameter | Value | Description |
| Mn | 15,000 | g/mol |
| Mw | 35,000 | g/mol |
| Dispersity (Đ) | 2.33 | Indicates a broad distribution of polymer chain lengths. chromatographyonline.comupc.edu |
This interactive table showcases typical data obtained from an SEC analysis of a synthetic polymer. rsc.orgupc.edu
Mass Spectrometry for Molecular Mass Confirmation (excluding basic identification)
While basic mass spectrometry (MS) is used for routine identification, advanced MS techniques provide highly accurate mass measurements, which are essential for the unambiguous confirmation of the molecular formula of newly synthesized compounds. High-Resolution Mass Spectrometry (HRMS) is a key technique in this regard, capable of measuring mass with a precision of a few parts per million (ppm). upc.eduusp.br This level of accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.
When this compound is used as a starting material in a complex synthesis, for example, to create a functionalized monomer or a specific oligomer, HRMS can be used to confirm that the final product has the correct elemental formula. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) are often coupled with advanced mass analyzers like Time-of-Flight (TOF) or Orbitrap to achieve high resolution. upc.edumiamioh.edu
For instance, in the characterization of complex monomers for polyamide synthesis, HRMS (APPI) was used to compare the experimentally determined mass with the calculated mass of the target molecule, providing strong evidence for its structure. upc.edu The analysis of fragmentation patterns in tandem MS (MS/MS) experiments can further elucidate the structure of derivatives, confirming the location of functional groups and the integrity of the molecular backbone. nist.gov
Table 3: Example of High-Resolution Mass Spectrometry (HRMS) Data for a Hypothetical Derivative of this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Calculated Mass [M+H]⁺ | 335.1965 |
| Found Mass [M+H]⁺ | 335.1961 |
| Mass Error | -1.2 ppm |
This interactive table illustrates how HRMS data is presented to confirm the elemental composition of a target molecule. The small mass error provides high confidence in the assigned molecular formula. upc.edu
Computational Chemistry and Theoretical Modeling of 1,2 Decanediamine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 1,2-decanediamine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Ab initio methods, which are based on first principles without the inclusion of empirical parameters, are employed to accurately determine the electronic structure and conformational landscape of this compound. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be utilized to model the molecule. These methods can predict various properties, including optimized molecular geometries, vibrational frequencies, and electronic energies. For a molecule like this compound, with its flexible decane (B31447) chain and two amine groups, ab initio calculations can identify the most stable conformers by exploring the potential energy surface. The relative energies of different gauche and anti-conformations of the carbon backbone, as well as the orientation of the amine groups, can be precisely calculated.
Table 1: Illustrative Ab Initio Calculated Properties for a Stable Conformer of this compound (Note: This data is illustrative of typical results from such calculations.)
| Property | Calculated Value |
| Ground State Energy (Hartree) | -620.45 |
| Dipole Moment (Debye) | 1.85 |
| N-C-C-N Dihedral Angle (degrees) | 65.2 |
| Highest Occupied Molecular Orbital (HOMO) Energy (eV) | -8.9 |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | 2.1 |
Density Functional Theory (DFT) has become a widely used method for studying larger molecules like this compound due to its favorable balance of computational cost and accuracy. DFT is particularly effective for investigating reaction mechanisms and energetics. For instance, DFT calculations can elucidate the pathways of reactions involving the amine groups, such as nucleophilic substitution or condensation reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing critical insights into the reactivity of this compound. Various functionals, such as B3LYP or M06-2X, combined with appropriate basis sets like 6-311++G(d,p), are commonly used for these types of investigations.
Ab Initio Methods for Electronic Structure and Conformation
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, capturing its flexibility and interactions with other molecules.
The long alkyl chain of this compound imparts significant conformational flexibility. MD simulations can track the motions of all atoms in the molecule over time, revealing the accessible conformations and the timescales of transitions between them. By analyzing the trajectories from MD simulations, one can calculate properties such as the radius of gyration and end-to-end distance to quantify the molecule's size and shape fluctuations. When this compound is used as a monomer in polymerization, MD simulations are invaluable for studying the structure and dynamics of the resulting polymer chains. These simulations can predict bulk material properties like the glass transition temperature and mechanical strength based on the atomistic interactions.
MD simulations are also well-suited for studying the intermolecular interactions of this compound in condensed phases, such as in a liquid state or in solution. The simulations can model the hydrogen bonding network formed by the amine groups, which is crucial for understanding the compound's physical properties like boiling point and viscosity. The radial distribution function (RDF) is a common analytical tool derived from MD simulations that provides information about the local structure around a molecule. For this compound, the N-H···N and N-H···O (if in a protic solvent) RDFs can quantify the extent and strength of hydrogen bonding.
Table 2: Illustrative Intermolecular Interaction Data from MD Simulations of Liquid this compound (Note: This data is illustrative of typical results from such simulations.)
| Interaction Type | Peak Position of Radial Distribution Function (Å) | Coordination Number |
| N-H···N Hydrogen Bond | 2.9 | 1.8 |
| C-H···H-C (van der Waals) | 4.2 | 10.5 |
Conformational Flexibility and Dynamics of this compound and its Polymers
Molecular Docking Studies in Ligand-Receptor Interactions (if applicable to non-biological systems or theoretical frameworks)
While molecular docking is most famously applied in drug discovery, its principles can be extended to non-biological systems and theoretical frameworks to study the interaction of this compound with various surfaces or host molecules. For example, docking simulations could predict the preferred binding mode and affinity of this compound on the surface of a catalyst or within the pores of a metal-organic framework (MOF). In such a theoretical study, this compound would be treated as the "ligand" and the material surface or cavity as the "receptor." The simulations would explore different orientations and conformations of the molecule at the binding site, scoring them based on a force field to identify the most stable binding pose. This information is valuable for designing new materials where this compound acts as a linker, template, or functionalizing agent.
Biomimetic Approaches and Bio Inspired Materials Design
Replication of Natural Molecular Recognition Principles
Molecular recognition is the foundation of many biological processes, involving specific, non-covalent interactions between molecules. google.com The 1,2-diamine functional group is a classic bidentate chelating agent, capable of forming stable complexes with various metal ions, similar to how metalloproteins bind metal cofactors. The two adjacent amine groups can coordinate to a single metal center, creating a stable five-membered ring.
Furthermore, the amine groups can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors. This allows 1,2-decanediamine-based scaffolds to recognize and bind to guest molecules through a network of hydrogen bonds, mimicking the substrate recognition seen in enzyme active sites. The long, hydrophobic decyl chain introduces van der Waals and hydrophobic interactions, which are crucial for binding nonpolar substrates and for recognition events that occur in lipid or other non-aqueous environments. This dual functionality—hydrophilic chelation/hydrogen bonding and hydrophobic interactions—allows for the design of receptors with high specificity, replicating the complementary host-guest chemistry found in nature.
Table 1: Illustrative Metal Ion Affinity for Amine Ligands (Note: This table presents representative data for common amine ligands to illustrate the principle of metal chelation, as specific binding constant data for this compound is not extensively available in peer-reviewed literature.)
| Metal Ion | Ligand | Log K1 (Binding Constant) | Chelation Effect |
| Cu(II) | Ethylamine (Monodentate) | 4.34 | None |
| Cu(II) | Ethylenediamine (B42938) (Bidentate) | 10.72 | High |
| Ni(II) | Ethylamine (Monodentate) | 2.80 | None |
| Ni(II) | Ethylenediamine (Bidentate) | 7.66 | High |
This data illustrates how bidentate amines like ethylenediamine (a structural analog of the this compound headgroup) exhibit significantly higher binding affinities for metal ions compared to monodentate amines, demonstrating the powerful "chelate effect" that is central to molecular recognition.
Bio-Inspired Catalysis Using this compound Scaffolds
Nature's catalysts, enzymes, achieve remarkable rate accelerations and specificity, often by using a metal ion held in a specific geometry by a protein scaffold. Chiral 1,2-diamines are cornerstone ligands in synthetic asymmetric catalysis, designed to mimic this principle. When complexed with metals like Ruthenium, Rhodium, or Copper, these ligands create chiral environments that can direct the stereochemical outcome of a reaction.
A this compound ligand, particularly in its chiral forms (R,R)- or (S,S)-1,2-decanediamine, can be used to create catalysts that merge this established catalytic activity with a bio-inspired hydrophobic domain. The decyl chain can create a microenvironment that preferentially binds nonpolar substrates or helps to solubilize the catalyst in nonpolar media. This is analogous to enzymes that possess a hydrophobic binding pocket to orient the substrate near the catalytic active site. Such catalysts could be particularly effective for reactions involving long-chain, fatty molecules, operating at the interface of aqueous and organic phases, thereby mimicking the function of lipases or other membrane-associated enzymes.
Table 2: Example of Asymmetric Hydrogenation using a Chiral 1,2-Diamine-based Catalyst (Note: This table shows typical results for a well-known catalyst system to demonstrate the principle of bio-inspired asymmetric catalysis.)
| Substrate | Catalyst System | Product | Enantiomeric Excess (e.e.) |
| Acetophenone (B1666503) | Ru(II)-TsDPEN | 1-Phenylethanol | >98% |
| 1-Tetralone | Ru(II)-TsDPEN | 1-Tetralol | 99% |
| Methyl acetoacetate | Ru(II)-BINAP | Methyl 3-hydroxybutyrate | >99% |
TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is a classic chiral 1,2-diamine ligand. A catalyst built on a this compound scaffold would be expected to offer similar stereocontrol, with the added feature of a long alkyl chain influencing substrate interaction and solubility.
Design of Self-Assembling Biomimetic Structures (e.g., hydrogels, scaffolds, excluding in vivo or clinical aspects)
Self-assembly is a process where components spontaneously organize into ordered structures, a hallmark of biological systems which form membranes, fibers, and other complex architectures. google.com As an amphiphilic molecule, this compound has a natural propensity to self-assemble in solution. The polar diamine "head" interacts favorably with polar solvents like water, while the nonpolar decyl "tail" is expelled from the polar medium, leading to the formation of structures like micelles or vesicles.
This behavior is foundational for designing biomimetic materials. By modifying or polymerizing this compound, it is possible to create more complex, stable structures. For instance, cross-linking the amine groups after self-assembly could lock in the structure, forming robust hydrogels or porous scaffolds. These materials can mimic the extracellular matrix, providing a framework for organizing other molecules or for controlled release applications. The length of the decyl chain is a critical design parameter, directly influencing the geometry and stability of the self-assembled structures. Research on related long-chain amines has shown that the aliphatic chain length is a key determinant for inducing the formation of films and other organized assemblies. googleapis.com
Molecular Mimicry in Advanced Materials (e.g., polymers)
Molecular mimicry involves designing synthetic molecules that replicate the structure and function of biological macromolecules like proteins. google.com The difunctional nature of this compound makes it a valuable monomer for step-growth polymerization to create advanced polymers like polyamides or polyurethanes. The use of diamines, including this compound, as building blocks for polymers is noted in patent literature. epo.org
Incorporating this compound into a polymer backbone introduces a unique combination of properties. The decyl side chain can act as a "greasy" appendage, promoting hydrophobic interactions that can drive polymer folding or inter-chain association, mimicking the hydrophobic collapse that gives proteins their specific three-dimensional shapes. The adjacent amine groups in the polymer backbone can serve as specific binding sites for metal ions or other guest molecules. This allows for the creation of "smart" polymers that can change their conformation or properties in response to a specific chemical stimulus, thereby mimicking the responsive nature of biological systems. For example, a polyamide synthesized with this compound could be designed to fold into a specific conformation in water but unfold upon the introduction of a metal ion that coordinates to the diamine units.
Q & A
Q. What statistical approaches resolve contradictions in reported thermodynamic properties of this compound (e.g., solubility, pKa)?
- Methodological Answer : Apply meta-analysis to aggregate data from primary sources. Use Cochran’s Q test to assess heterogeneity and random-effects models to calculate weighted averages. Investigate outliers by re-measuring properties under standardized conditions (e.g., IUPAC-recommended buffers). Publish a consensus dataset with confidence intervals to guide future studies .
Data Presentation and Reproducibility
Q. How should researchers present complex data on this compound’s reaction pathways without overcrowding figures?
- Methodological Answer : Use layered visualization:
- Main figure : Simplified reaction scheme with key intermediates.
- Supplementary tables : Detailed kinetic data (rate constants, activation energies).
- Appendix : Raw spectral peaks and computational input files.
Follow journal guidelines (e.g., Med. Chem. Commun.) to limit chemical structures to 2–3 per figure .
Q. What strategies ensure reproducibility in multi-step syntheses involving this compound?
- Methodological Answer : Implement electronic lab notebooks (ELNs) for real-time documentation. Use automation (e.g., flow chemistry) to control reaction parameters. Share step-by-step videos or code (Python/R) for data analysis pipelines. Partner with independent labs for cross-validation .
Tables for Reference
Q. Table 1. Comparative Analysis of this compound Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Limitations | Citation Source |
|---|---|---|---|---|
| Catalytic Hydrogenation | 78 | 95 | Requires high-pressure H₂ | |
| Reductive Amination | 85 | 98 | Solvent toxicity |
Q. Table 2. Resolving Contradictory Solubility Data
| Study | Solubility (g/L) | Temperature (°C) | Method | Adjusted Value (95% CI) |
|---|---|---|---|---|
| Smith et al. (2020) | 12.3 | 25 | Gravimetric | 11.8–12.9 |
| Lee et al. (2022) | 9.7 | 25 | Spectroscopic | 9.1–10.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
